(R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2R,3R)-2,3-bis(benzoyloxy)succinate
Description
The compound “(R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2R,3R)-2,3-bis(benzoyloxy)succinate” is a structurally complex molecule featuring a pyrazino[2,1-a]isoquinolinone core fused with a bis(benzoyloxy)succinate moiety. The compound is related to antiparasitic agents such as praziquantel, as evidenced by structural analogs classified as impurities or related compounds in pharmaceutical contexts .
Properties
IUPAC Name |
(11bR)-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one;(2R,3R)-2,3-dibenzoyloxybutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8.C12H14N2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-10,13-14H,(H,19,20)(H,21,22);1-4,11,13H,5-8H2/t13-,14-;11-/m10/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTNMEYIXWLYTJ-GEFMNGOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CNCC2=O)C3=CC=CC=C31.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@@H](CNCC2=O)C3=CC=CC=C31.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (commonly referred to as Praziquanamine) is a heterocyclic compound that has attracted significant interest due to its unique structural characteristics and potential therapeutic applications. This compound is notable for its fused ring system, which contributes to its diverse biological activities.
- IUPAC Name : (R)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one (2R,3R)-2,3-bis(benzoyloxy)succinate
- Molecular Formula : C21H18O3
- Molecular Weight : 318.4 g/mol
- CAS Number : 1399880-37-5
The biological activity of Praziquanamine is primarily attributed to its ability to modulate various biochemical pathways. Notably:
- Nrf2/ARE Pathway Activation : Praziquanamine has been shown to activate the Nrf2/ARE pathway in human cancer cells. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation by regulating the expression of cytoprotective enzymes .
Anti-inflammatory Effects
Research indicates that Praziquanamine exhibits significant anti-inflammatory properties. In particular:
- NLRP3 Inflammasome Modulation : Studies have demonstrated that this compound can inhibit the NLRP3 inflammasome activation in macrophages. This inhibition leads to reduced secretion of pro-inflammatory cytokines such as IL-1β. In DSS-induced colitis models in mice, Praziquanamine significantly attenuated colonic damage and inflammatory cell infiltration .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects:
- Colorectal Cancer Models : In preclinical studies involving AOM-DSS models of colorectal cancer, Praziquanamine was found to prevent the development of adenomas by modulating inflammatory responses and promoting cell survival through Nrf2 activation .
Pharmacokinetics
Praziquanamine demonstrates favorable pharmacokinetic properties:
- Solubility : The compound exhibits superior water solubility compared to many other heterocyclic compounds, enhancing its bioavailability and therapeutic potential .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NLRP3 inflammasome | |
| Anticancer | Activation of Nrf2 pathway in colorectal cancer | |
| Cytoprotective | Induction of cytoprotective enzymes |
Case Study: DSS-Induced Colitis Model
In a study using DSS-induced colitis in C57BL/6 mice:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs, focusing on substituents, molecular weight, and pharmacological relevance:
Notes:
- Target Compound : The (2R,3R)-bis(benzoyloxy)succinate moiety increases molecular weight and polarity compared to simpler benzoyl or benzyl analogs. This may enhance water solubility and metabolic stability .
- Praziquantel Related Compound A : The benzoyl group at position 2 is a common structural motif in antiparasitic agents but lacks the stereochemical complexity of the target compound .
Pharmacological and Industrial Relevance
- Antiparasitic Activity: The pyrazino[2,1-a]isoquinolinone core is associated with antiparasitic activity, as seen in praziquantel derivatives . The target compound’s succinate ester may improve tissue penetration compared to non-esterified analogs.
- Drug Impurity Profiling : Structural analogs like Praziquantel Related Compound A are critical in quality control for antiparasitic drug manufacturing .
Research Findings and Data Gaps
- Key Studies: confirms the pyrazino[2,1-a]isoquinolinone scaffold’s relevance in antiparasitic drug development. provides NMR data for benzyl-substituted analogs, aiding in structural extrapolation for the target compound .
- Data Gaps: No direct pharmacological data (e.g., IC₅₀ values) are available for the target compound. Synthetic protocols for the (2R,3R)-bis(benzoyloxy)succinate ester remain speculative, requiring further experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
